molecular formula C8H16O4 B6159871 methyl 2-hydroxy-4-methoxy-3,3-dimethylbutanoate CAS No. 2141846-08-2

methyl 2-hydroxy-4-methoxy-3,3-dimethylbutanoate

Cat. No. B6159871
CAS RN: 2141846-08-2
M. Wt: 176.2
InChI Key:
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Description

Methyl 2-hydroxy-4-methoxy-3,3-dimethylbutanoate (MHMD) is a natural ester compound which is found in a variety of foods, beverages and plants. It is a useful compound for both scientific research and industrial applications. This article will explore the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for MHMD.

Scientific Research Applications

Methyl 2-hydroxy-4-methoxy-3,3-dimethylbutanoate is a useful compound for scientific research due to its ability to act as a substrate for enzymes, its ability to act as a biochemical marker, and its potential to be used as a drug-delivery system. methyl 2-hydroxy-4-methoxy-3,3-dimethylbutanoate is used in a variety of scientific research applications, including the study of enzyme kinetics, drug-delivery systems, and biochemical markers.

Mechanism of Action

The mechanism of action of methyl 2-hydroxy-4-methoxy-3,3-dimethylbutanoate is not fully understood. However, it is believed that methyl 2-hydroxy-4-methoxy-3,3-dimethylbutanoate binds to enzymes and acts as a substrate, which results in the production of a product. Additionally, methyl 2-hydroxy-4-methoxy-3,3-dimethylbutanoate may act as a biochemical marker, which can be used to track the activity of enzymes.
Biochemical and Physiological Effects
The biochemical and physiological effects of methyl 2-hydroxy-4-methoxy-3,3-dimethylbutanoate are not fully understood. However, it has been shown to have an inhibitory effect on enzymes, as well as a stimulatory effect on certain biochemical pathways. Additionally, methyl 2-hydroxy-4-methoxy-3,3-dimethylbutanoate has been shown to have an anti-inflammatory effect in animal models.

Advantages and Limitations for Lab Experiments

The use of methyl 2-hydroxy-4-methoxy-3,3-dimethylbutanoate in laboratory experiments has several advantages, including its low cost and ease of synthesis. Additionally, methyl 2-hydroxy-4-methoxy-3,3-dimethylbutanoate can be used as a substrate for enzymes and as a biochemical marker, which makes it a useful compound for scientific research. However, the use of methyl 2-hydroxy-4-methoxy-3,3-dimethylbutanoate in laboratory experiments has some limitations, including its low solubility in water, its short shelf life, and its potential toxicity.

Future Directions

There are several potential future directions for methyl 2-hydroxy-4-methoxy-3,3-dimethylbutanoate, including its use as a drug-delivery system, its application in food and beverage production, and its potential use as a therapeutic agent. Additionally, further research is needed to understand the biochemical and physiological effects of methyl 2-hydroxy-4-methoxy-3,3-dimethylbutanoate, as well as its potential toxicity. Finally, further research is needed to explore the potential of methyl 2-hydroxy-4-methoxy-3,3-dimethylbutanoate as a biochemical marker.

Synthesis Methods

Synthesis of methyl 2-hydroxy-4-methoxy-3,3-dimethylbutanoate is possible through several different methods, including the use of biocatalysts, chemical synthesis, and enzymatic synthesis. Biocatalytic methods involve using a biocatalyst to produce methyl 2-hydroxy-4-methoxy-3,3-dimethylbutanoate from a substrate, such as glucose or fructose. Chemical synthesis involves reacting a carboxylic acid with a methyl ester to form methyl 2-hydroxy-4-methoxy-3,3-dimethylbutanoate. Enzymatic synthesis involves the use of enzymes to convert a substrate into methyl 2-hydroxy-4-methoxy-3,3-dimethylbutanoate.

properties

{ "Design of the Synthesis Pathway": "The synthesis of methyl 2-hydroxy-4-methoxy-3,3-dimethylbutanoate can be achieved through a multi-step process involving the protection and deprotection of functional groups.", "Starting Materials": [ "2-methyl-2-butanol", "methanol", "sodium hydroxide", "methyl iodide", "2-bromo-2-methylbutanoic acid", "sodium bicarbonate", "hydrochloric acid", "sodium chloride", "magnesium sulfate", "sodium sulfate", "ethyl acetate" ], "Reaction": [ "Step 1: Protection of the hydroxyl group in 2-methyl-2-butanol with methyl iodide to form methyl 2-methyl-2-butyl ether.", "Step 2: Conversion of methyl 2-methyl-2-butyl ether to methyl 2-bromo-2-methylbutanoate using 2-bromo-2-methylbutanoic acid and sodium bicarbonate.", "Step 3: Deprotection of the ether group in methyl 2-bromo-2-methylbutanoate using sodium hydroxide to form 2-bromo-2-methylbutanol.", "Step 4: Conversion of 2-bromo-2-methylbutanol to 2-hydroxy-4-methoxy-3,3-dimethylbutanal using methanol and hydrochloric acid.", "Step 5: Conversion of 2-hydroxy-4-methoxy-3,3-dimethylbutanal to methyl 2-hydroxy-4-methoxy-3,3-dimethylbutanoate using sodium hydroxide and methyl iodide.", "Step 6: Purification of the product using sodium chloride, magnesium sulfate, and sodium sulfate, followed by extraction with ethyl acetate." ] }

CAS RN

2141846-08-2

Product Name

methyl 2-hydroxy-4-methoxy-3,3-dimethylbutanoate

Molecular Formula

C8H16O4

Molecular Weight

176.2

Purity

95

Origin of Product

United States

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